Methyl3-amino-1-phenylcyclobutane-1-carboxylate

Description

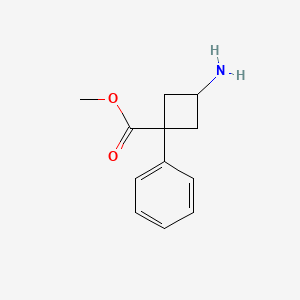

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CID: 115023992) is a cyclobutane-derived compound with a phenyl group at position 1 and an amino substituent at position 3 of the cyclobutane ring. Key structural features include:

- SMILES: COC(=O)C1(CC(C1)N)C2=CC=CC=C2

- InChIKey: CFVSIHRDYVWSMA-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS): Ranges from 147.3–154.0 Ų depending on the adduct (e.g., [M+H]+: 147.4 Ų) .

The compound’s unique combination of a strained cyclobutane ring, aromatic phenyl group, and amino functionality may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 3-amino-1-phenylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |

InChI Key |

CFVSIHRDYVWSMA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition and Michael Addition

One common approach to synthesize cyclobutane derivatives such as methyl 3-amino-1-phenylcyclobutane-1-carboxylate involves the cycloaddition of olefinic precursors or Michael addition reactions followed by ring closure. For example, methyl acrylate can be reacted with substituted amines or enamines under controlled conditions to form cyclobutane esters with amino substituents.

- In a documented patent procedure, N-isobutenylpiperidine and methyl acrylate were heated in an autoclave at 180 °C under pressure for 2 hours, yielding methyl esters of 3,3-dimethyl-2-(1-piperidyl)cyclobutanecarboxylic acid. This type of reaction can be adapted to synthesize methyl 3-amino-1-phenylcyclobutane-1-carboxylate by substituting the amine and olefinic components accordingly.

Amination via Reaction with Ammonia or Amines

The introduction of the amino group at the 3-position is typically achieved by reacting cyclobutane carboxylate esters with ammonia or primary amines under elevated pressure and temperature conditions.

A representative method involves saturating a solution of methyl 2-dimethylamino-3,3-dimethylcyclobutane carboxylate in methanol with ammonia at 0 °C, then heating the mixture in a stainless steel autoclave at 110 °C under autogenous pressure for 18 hours. The product is recovered by removing solvents under vacuum and crystallization.

Alternative amination can be conducted by reacting acid addition salts of cyclobutyl acid chlorides with ammonia or organic amines dissolved in inert solvents such as anhydrous ether at atmospheric or elevated pressures. The amide products are isolated by filtration and solvent evaporation.

Acid Chloride Route and Amidation

Another synthetic strategy involves preparing the cyclobutane acid chloride intermediate followed by amide or ester formation through reaction with appropriate amines or alcohols.

The acid chloride of 3-phenylcyclobutane carboxylic acid can be prepared and then reacted with methyl alcohol or ammonia derivatives to form the methyl ester or amide, respectively. This process can be performed under inert atmosphere and controlled temperature to maximize yield and purity.

Amidation and esterification reactions using acid chlorides are typically carried out in dichloromethane or ethyl acetate with bases such as triethylamine or DIPEA to neutralize the generated HCl. Cooling to 0 °C during addition and stirring at room temperature overnight are common conditions.

Summary of Preparation Conditions and Yields

Detailed Research Findings

The patent literature provides detailed experimental procedures for cyclobutane ester synthesis and subsequent amination, highlighting the importance of temperature, pressure, and solvent choice for optimal conversion.

Amidation via acid chloride intermediates is a well-established method with high yields and purity, as shown in the general procedures for cyclobutane carboxamides. The use of bases like triethylamine and solvents such as dichloromethane or ethyl acetate facilitates smooth reactions and easy workup.

Biocatalytic methods for related amino-substituted cyclobutanes demonstrate potential for stereoselective synthesis but require further development for direct methyl 3-amino-1-phenylcyclobutane-1-carboxylate preparation.

Chemical Reactions Analysis

Types of Reactions: Methyl3-amino-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

- Oxidation of the amino group can yield nitroso or nitro derivatives.

- Reduction of the ester group can produce the corresponding alcohol.

- Substitution reactions on the phenyl group can lead to various substituted phenyl derivatives.

Scientific Research Applications

Methyl3-amino-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl3-amino-1-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Phenyl vs.

- Amino vs. Hydroxy/Trifluoromethyl: The amino group (target compound) offers nucleophilic reactivity and hydrogen-bonding capacity, whereas the hydroxy and trifluoromethyl groups () confer polarity and metabolic stability, respectively.

Physicochemical Properties

Notes:

- The target compound’s CCS (147.4 Ų) suggests moderate molecular size and polarity, comparable to other cyclobutane esters.

- The hydroxy-trifluoromethyl derivative () requires refrigerated storage, indicating lower thermal stability compared to the target compound.

Biological Activity

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of methyl 3-amino-1-phenylcyclobutane-1-carboxylate typically involves a multi-step process:

- Cyclization : The reaction of phenylacetonitrile with ethyl diazoacetate under catalytic conditions forms the cyclobutane ring.

- Aminolysis : Introduction of the amino group through aminolysis of the intermediate.

- Esterification : Final esterification yields the methyl ester form of the compound.

This compound possesses a cyclobutane ring, which contributes to its unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate exhibits biological activity primarily through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing interactions with enzymes or receptors.

- π-π Interactions : The phenyl group allows for π-π stacking interactions, which can modulate the activity of target biomolecules.

Biological Activities

Research indicates that methyl 3-amino-1-phenylcyclobutane-1-carboxylate may exhibit several biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

Preliminary research indicates that methyl 3-amino-1-phenylcyclobutane-1-carboxylate may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential for treating inflammatory diseases .

Antitumor Potential

Recent studies have explored the compound's role in cancer therapy. It has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines, particularly those associated with MYC oncogenes. The compound's structural features allow it to interact effectively with molecular targets involved in tumor growth .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of methyl 3-amino-1-phenylcyclobutane-1-carboxylate against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its therapeutic potential .

Case Study 2: Anti-inflammatory Mechanism

A controlled in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages. Treatment with methyl 3-amino-1-phenylcyclobutane-1-carboxylate resulted in a marked decrease in IL-6 and TNF-alpha production. These findings suggest that this compound could be further developed as an anti-inflammatory therapeutic agent .

Comparative Analysis

To better understand the unique properties of methyl 3-amino-1-phenylcyclobutane-1-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 1-amino-cyclopropanecarboxylate | Cyclopropane | Antitumor activity |

| Methyl 3-amino-cyclopentane-1-carboxylate | Cyclopentane | Antimicrobial properties |

| Methyl 3-amino-1-phenyltetrahydrofuran | Tetrahydrofuran | Anti-inflammatory effects |

Methyl 3-amino-1-phenylcyclobutane-1-carboxylate is distinguished by its cyclobutane ring, which provides unique steric hindrance and electronic characteristics compared to these analogs.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-1-phenylcyclobutane-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves cyclization of cyclobutanone precursors followed by functionalization. Key steps include:

- Cyclobutane ring formation : Use of [2+2] photocycloaddition or strain-driven cyclization of substituted alkenes.

- Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.

- Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux conditions to form the carboxylate .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Cyclization | Light (UV), Lewis acid catalysts (e.g., BF₃) | |

| Amination | NH₃/NaBH₄, THF, 0–25°C | |

| Esterification | MeOH, H₂SO₄, reflux |

Q. What spectroscopic and analytical methods are recommended for confirming the structure and purity of Methyl 3-amino-1-phenylcyclobutane-1-carboxylate?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclobutane ring coupling constants).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.

- HPLC/GC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and stereochemical outcomes in the synthesis of Methyl 3-amino-1-phenylcyclobutane-1-carboxylate?

- Temperature Control : Lower temperatures (0–5°C) during amination reduce racemization .

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How should researchers address discrepancies in reported synthetic yields or byproduct formation when applying different methodologies?

- Reproducibility Checks : Verify moisture-sensitive steps (e.g., anhydrous conditions for LiAlH₄ reductions) .

- Controlled Experiments : Systematically vary one parameter (e.g., catalyst loading) while holding others constant.

- Computational Modeling : Use DFT calculations to predict energetically favorable pathways and compare with experimental outcomes .

- Cross-Validation : Replicate methods from independent studies (e.g., compare esterification protocols in vs. ).

Q. What in vitro assays are suitable for evaluating the biological activity of Methyl 3-amino-1-phenylcyclobutane-1-carboxylate, and how should controls be designed?

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Cellular Uptake Studies : Use radiolabeled compound (³H or ¹⁴C) to quantify intracellular concentration.

- Control Design :

Q. How does stereochemistry at the 3-amino position influence the compound’s interaction with biological targets?

- Docking Studies : Compare enantiomers using molecular docking software (e.g., AutoDock) to predict binding affinity differences.

- Pharmacological Profiling : Test R and S isomers in receptor-binding assays (e.g., GPCRs) to identify active conformers.

- Metabolic Stability : Assess stereoselective metabolism via liver microsome assays .

Data Contradiction Example :

If one study reports high enantiomeric excess (ee) using a chiral catalyst while another observes racemization under similar conditions , potential variables include:

- Impurities in starting materials (e.g., trace metals deactivating catalysts).

- Oxygen sensitivity : Racemization may occur if reactions are not conducted under inert atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.